Cas no 2229570-21-0 (4-amino-3-5-(methoxycarbonyl)furan-2-ylbutanoic acid)

4-Amino-3-[5-(methoxycarbonyl)furan-2-yl]butanoic acid is a specialized furan-based amino acid derivative with potential applications in pharmaceutical and organic synthesis. Its structure combines a furan ring with a methoxycarbonyl group and a butanoic acid side chain, offering versatility as a building block for bioactive compounds. The amino and carboxyl functional groups enable further derivatization, making it useful in peptide mimetics or heterocyclic chemistry. The methoxycarbonyl moiety enhances stability and reactivity, facilitating controlled modifications. This compound may serve as an intermediate in drug discovery, particularly for targeting metabolic or neurological pathways. Its balanced hydrophilicity and lipophilicity contribute to favorable physicochemical properties for research applications.
4-amino-3-5-(methoxycarbonyl)furan-2-ylbutanoic acid structure
2229570-21-0 structure
Product name:4-amino-3-5-(methoxycarbonyl)furan-2-ylbutanoic acid
CAS No:2229570-21-0
MF:C10H13NO5
MW:227.213923215866
CID:6255757
PubChem ID:165866194

4-amino-3-5-(methoxycarbonyl)furan-2-ylbutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-amino-3-5-(methoxycarbonyl)furan-2-ylbutanoic acid
    • 2229570-21-0
    • 4-amino-3-[5-(methoxycarbonyl)furan-2-yl]butanoic acid
    • EN300-1744960
    • Inchi: 1S/C10H13NO5/c1-15-10(14)8-3-2-7(16-8)6(5-11)4-9(12)13/h2-3,6H,4-5,11H2,1H3,(H,12,13)
    • InChI Key: CGUIMVYKHAVYHJ-UHFFFAOYSA-N
    • SMILES: O1C(C(=O)OC)=CC=C1C(CN)CC(=O)O

Computed Properties

  • Exact Mass: 227.07937252g/mol
  • Monoisotopic Mass: 227.07937252g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 268
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.5
  • Topological Polar Surface Area: 103Ų

4-amino-3-5-(methoxycarbonyl)furan-2-ylbutanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1744960-0.05g
4-amino-3-[5-(methoxycarbonyl)furan-2-yl]butanoic acid
2229570-21-0
0.05g
$1152.0 2023-09-20
Enamine
EN300-1744960-10.0g
4-amino-3-[5-(methoxycarbonyl)furan-2-yl]butanoic acid
2229570-21-0
10g
$5897.0 2023-05-26
Enamine
EN300-1744960-2.5g
4-amino-3-[5-(methoxycarbonyl)furan-2-yl]butanoic acid
2229570-21-0
2.5g
$2688.0 2023-09-20
Enamine
EN300-1744960-5.0g
4-amino-3-[5-(methoxycarbonyl)furan-2-yl]butanoic acid
2229570-21-0
5g
$3977.0 2023-05-26
Enamine
EN300-1744960-0.25g
4-amino-3-[5-(methoxycarbonyl)furan-2-yl]butanoic acid
2229570-21-0
0.25g
$1262.0 2023-09-20
Enamine
EN300-1744960-10g
4-amino-3-[5-(methoxycarbonyl)furan-2-yl]butanoic acid
2229570-21-0
10g
$5897.0 2023-09-20
Enamine
EN300-1744960-5g
4-amino-3-[5-(methoxycarbonyl)furan-2-yl]butanoic acid
2229570-21-0
5g
$3977.0 2023-09-20
Enamine
EN300-1744960-1g
4-amino-3-[5-(methoxycarbonyl)furan-2-yl]butanoic acid
2229570-21-0
1g
$1371.0 2023-09-20
Enamine
EN300-1744960-1.0g
4-amino-3-[5-(methoxycarbonyl)furan-2-yl]butanoic acid
2229570-21-0
1g
$1371.0 2023-05-26
Enamine
EN300-1744960-0.5g
4-amino-3-[5-(methoxycarbonyl)furan-2-yl]butanoic acid
2229570-21-0
0.5g
$1316.0 2023-09-20

Additional information on 4-amino-3-5-(methoxycarbonyl)furan-2-ylbutanoic acid

Introduction to 4-amino-3-5-(methoxycarbonyl)furan-2-ylbutanoic acid (CAS No. 2229570-21-0)

4-amino-3-5-(methoxycarbonyl)furan-2-ylbutanoic acid, identified by the CAS number 2229570-21-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and chemical synthesis. This compound belongs to a class of molecules characterized by its unique structural features, which include an amino group, a furan ring substituted with a methoxycarbonyl moiety, and a butanoic acid side chain. These structural attributes not only make it a versatile intermediate in synthetic chemistry but also open up possibilities for its application in drug discovery and development.

The significance of 4-amino-3-5-(methoxycarbonyl)furan-2-ylbutanoic acid lies in its potential utility as a building block for more complex pharmacophores. The presence of the amino group provides a site for further functionalization, enabling the attachment of various pharmacologically active groups. Meanwhile, the furan ring, particularly when substituted with a methoxycarbonyl group, introduces rigidity and electronic properties that can influence the binding affinity and selectivity of drug candidates.

In recent years, there has been growing interest in furan-based derivatives due to their broad spectrum of biological activities. Studies have demonstrated that furan moieties can enhance the solubility and metabolic stability of drug molecules, making them attractive for medicinal chemistry applications. The specific substitution pattern in 4-amino-3-5-(methoxycarbonyl)furan-2-ylbutanoic acid positions it as a promising candidate for further exploration in this domain.

One of the most compelling aspects of this compound is its potential role in the synthesis of novel therapeutic agents. Researchers have been exploring its utility in developing inhibitors targeting various biological pathways. For instance, the structural motif present in 4-amino-3-5-(methoxycarbonyl)furan-2-ylbutanoic acid has shown promise in preliminary studies as a scaffold for kinase inhibitors, which are critical in treating cancers and inflammatory diseases.

The methoxycarbonyl group attached to the furan ring not only contributes to the overall stability of the molecule but also serves as a handle for further chemical modifications. This versatility allows chemists to tailor the properties of the compound to meet specific requirements for drug design. Additionally, the butanoic acid side chain can be modified to introduce hydrophobic or hydrophilic characteristics, thereby optimizing bioavailability and pharmacokinetic profiles.

Recent advancements in computational chemistry have further enhanced the understanding of how 4-amino-3-5-(methoxycarbonyl)furan-2-ylbutanoic acid might interact with biological targets. Molecular docking studies have revealed that this compound can bind effectively to certain protein receptors, suggesting its potential as an active ingredient in new drugs. These computational insights are complemented by experimental data from high-throughput screening assays, which have identified derivatives of this compound with enhanced biological activity.

The synthesis of 4-amino-3-5-(methoxycarbonyl)furan-2-ylbutanoic acid is another area where significant progress has been made. Modern synthetic methodologies have enabled more efficient and scalable production processes, reducing costs and improving yields. These advancements are crucial for translating laboratory discoveries into viable pharmaceuticals. Furthermore, green chemistry principles have been integrated into synthetic routes, minimizing waste and environmental impact while maintaining high purity standards.

In conclusion, 4-amino-3-5-(methoxycarbonyl)furan-2-ylbutanoic acid (CAS No. 2229570-21-0) represents a valuable asset in the pharmaceutical industry. Its unique structural features and potential applications in drug development make it a compound of great interest to researchers worldwide. As scientific understanding continues to evolve, it is likely that new uses and innovations will emerge, further solidifying its role as a key intermediate in medicinal chemistry.

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